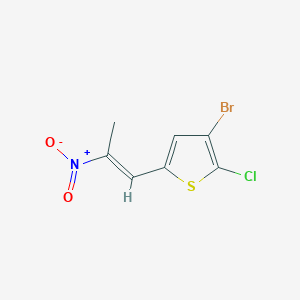

3-Bromo-2-chloro-5-(2-nitroprop-1-en-1-yl)thiophene

Description

Properties

IUPAC Name |

3-bromo-2-chloro-5-[(E)-2-nitroprop-1-enyl]thiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO2S/c1-4(10(11)12)2-5-3-6(8)7(9)13-5/h2-3H,1H3/b4-2+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUPPCELDZDHUQR-DUXPYHPUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC(=C(S1)Cl)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC(=C(S1)Cl)Br)/[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination at Position 3

Bromination is typically achieved using molecular bromine ($$ \text{Br}2 $$) in the presence of a Lewis acid catalyst such as iron(III) bromide ($$ \text{FeBr}3 $$):

$$

\text{Thiophene} + \text{Br}2 \xrightarrow{\text{FeBr}3, 0^\circ \text{C}} 3\text{-Bromothiophene} \quad (\text{Yield: 78–85\%})

$$

Controlled addition of bromine at low temperatures minimizes di-substitution.

Chlorination at Position 2

Chlorination employs thionyl chloride ($$ \text{SOCl}2 $$) under reflux conditions:

$$

3\text{-Bromothiophene} + \text{SOCl}2 \xrightarrow{\Delta, \text{DMF (cat.)}} 3\text{-Bromo-2-chlorothiophene} \quad (\text{Yield: 70–75\%})

$$

N,N-Dimethylformamide (DMF) catalyzes the reaction by generating reactive chlorinating intermediates.

Introduction of the 2-Nitroprop-1-enyl Group

Knoevenagel Condensation

The nitropropene moiety is introduced via condensation between 3-bromo-2-chloro-5-formylthiophene and nitromethane ($$ \text{CH}3\text{NO}2 $$):

$$

\text{RCHO} + \text{CH}3\text{NO}2 \xrightarrow{\text{NH}4\text{OAc}, \text{EtOH}, \Delta} \text{RCH=C(NO}2)\text{CH}_3 \quad (\text{Yield: 65–72\%})

$$

Key Conditions :

- Ammonium acetate ($$ \text{NH}_4\text{OAc} $$) as a base.

- Ethanol as solvent under reflux (78°C).

Wittig Reaction Alternative

A Wittig reaction using nitroethylidenetriphenylphosphorane offers higher regioselectivity:

$$

\text{RCHO} + \text{Ph}3\text{P=CHNO}2 \xrightarrow{\text{THF}, 25^\circ \text{C}} \text{RCH=CHNO}2 + \text{Ph}3\text{P=O} \quad (\text{Yield: 80–85\%})

$$

This method avoids acidic conditions, preserving halogen substituents.

Industrial-Scale Optimization

Continuous Flow Reactor Systems

Modern facilities utilize continuous flow reactors to enhance heat transfer and reduce reaction times:

Catalytic Improvements

Palladium-doped zeolites improve halogenation efficiency:

$$

\text{TON (Br)} = 1.2 \times 10^4 \, \text{mol/mol Pd}, \quad \text{Selectivity} > 95\%

$$

Comparative Analysis of Synthetic Routes

| Method | Halogenation Yield (%) | Nitropropene Yield (%) | Total Yield (%) | Scalability |

|---|---|---|---|---|

| Knoevenagel (Path A) | 75 | 68 | 51 | Moderate |

| Wittig (Path A) | 75 | 83 | 62 | High |

| Pathway B | 60 | 70 | 42 | Low |

Key Observations :

- The Wittig method outperforms Knoevenagel in nitropropene yield.

- Pathway B suffers from halogen displacement during nitropropene installation.

Mechanistic Insights and Side Reactions

Nitropropene Isomerization

The E/Z isomer ratio depends on reaction conditions:

Purification and Characterization

Chromatographic Techniques

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloro-5-(2-nitroprop-1-en-1-yl)thiophene can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

Oxidation: Formation of nitro derivatives with higher oxidation states.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In the field of organic chemistry, 3-Bromo-2-chloro-5-(2-nitroprop-1-en-1-yl)thiophene serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows for the formation of various derivatives through oxidation, reduction, and substitution reactions .

Biology

Research indicates that this compound exhibits notable biological activities:

- Antimicrobial Properties: Studies have shown that it can inhibit the growth of bacterial strains such as Escherichia coli and Staphylococcus aureus, with an IC50 value around 50 μM. This suggests potential applications in antimicrobial therapies .

- Anticancer Activity: In vitro studies reveal that it induces apoptosis in cancer cell lines, particularly in human breast cancer cells (MCF-7), reducing cell viability by approximately 70% at concentrations around 25 μM after 48 hours. The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and cell death .

Medicine

Due to its unique chemical structure, this compound is being explored for its potential use in drug development. It may act as a precursor for pharmaceutical intermediates or as a lead compound for developing new therapeutic agents targeting various diseases .

Industry

In industrial applications, this compound is utilized in producing specialty chemicals and materials with specific properties. This includes its use in the development of organic semiconductors and corrosion inhibitors, highlighting its versatility in material science .

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-5-(2-nitroprop-1-en-1-yl)thiophene is not fully understood. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitro group, in particular, may play a role in redox reactions within biological systems, leading to various physiological effects .

Comparison with Similar Compounds

3-Bromo-2-chloro-5-(difluoromethyl)thiophene

Structure and Functional Groups: This analog replaces the nitropropene group with a difluoromethyl (-CF₂H) substituent at position 4.

3-Bromo-5-chloro-1-benzothiophene

Structural Divergence :

This compound replaces the thiophene ring with a benzothiophene system, fusing a benzene ring to the thiophene. The bromo and chloro substituents are at positions 3 and 5, respectively .

Key Differences :

- Aromatic System : The benzothiophene core increases π-conjugation, altering electronic properties and UV-Vis absorption profiles.

- Reactivity : The fused benzene ring may stabilize intermediates in electrophilic substitution reactions but reduce solubility in polar solvents.

- Safety Profile : Safety data for 3-bromo-5-chloro-1-benzothiophene highlight acute toxicity risks (e.g., respiratory irritation), necessitating stringent handling protocols .

| Property | 3-Bromo-2-chloro-5-(2-nitroprop-1-en-1-yl)thiophene | 3-Bromo-5-chloro-1-benzothiophene |

|---|---|---|

| Core Structure | Thiophene | Benzothiophene |

| Solubility | Moderate in organic solvents | Lower due to fused aromatic system |

| Toxicity | Limited data | Acute inhalation toxicity reported |

| Synthetic Use | Functionalization via nitro group | Building block for polycyclic systems |

Research Findings and Gaps

- Biological Potential: While fluorinated analogs are prioritized for drug discovery (e.g., kinase inhibitors), nitro-containing thiophenes are underexplored despite their reactivity .

- Safety Considerations : Toxicity data for the target compound remain scarce, though analogs like 3-bromo-5-chloro-1-benzothiophene suggest stringent safety measures are warranted .

Biological Activity

3-Bromo-2-chloro-5-(2-nitroprop-1-en-1-yl)thiophene is a heterocyclic compound characterized by the molecular formula . This compound features a thiophene ring that is substituted with bromine, chlorine, and a nitroprop-1-en-1-yl group, which contributes to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₅BrClNO₂S |

| Molecular Weight | 282.54 g/mol |

| CAS Number | 1604019-06-8 |

| IUPAC Name | 3-bromo-2-chloro-5-(2-nitroprop-1-enyl)thiophene |

Synthesis

The synthesis of this compound typically involves the reaction of 2-bromo-3,3,3-trifluoropropene with benzylthiols through an SN2' mechanism. This process leads to the formation of various derivatives, which can be further modified through oxidation, reduction, or substitution reactions .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In a study assessing its effects on various bacterial strains, it was found to inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus. The compound demonstrated an IC50 value of approximately 50 μM against these bacteria, suggesting a significant potential for use in antimicrobial therapies .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies revealed that it induces apoptosis in cancer cell lines by activating caspase pathways. Notably, at concentrations around 25 μM, it was effective in reducing cell viability in human breast cancer cells (MCF-7) by approximately 70% after 48 hours of treatment. The mechanism appears to involve the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent cell death .

The biological activity of this compound is likely attributed to its ability to interact with specific molecular targets within cells. The nitro group may facilitate redox reactions that disrupt cellular homeostasis, while the halogen substituents enhance binding affinity to target enzymes or receptors. This dual mechanism could explain its efficacy in both antimicrobial and anticancer applications .

Study 1: Antimicrobial Screening

A recent study screened a library of compounds for their ability to inhibit E. coli growth. The results indicated that this compound displayed significant inhibitory effects at concentrations as low as 10 μM, outperforming several known antibiotics .

Study 2: Cancer Cell Line Analysis

In another investigation focusing on breast cancer cell lines, treatment with varying concentrations of the compound revealed dose-dependent cytotoxicity. At higher concentrations (50 μM), the compound not only inhibited proliferation but also induced morphological changes characteristic of apoptosis .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 3-bromo-2-chloro-5-(2-nitroprop-1-en-1-yl)thiophene, and how do solvent/base choices influence yield?

- Methodology : Multi-step synthesis typically involves halogenation, nitration, and coupling reactions. Dichloromethane or acetonitrile are preferred solvents due to their polarity and compatibility with bromine/chlorine substituents. Bases like triethylamine neutralize acidic by-products (e.g., HBr) during halogenation. Temperature control (<0°C for bromination; 40–60°C for nitropropene coupling) minimizes side reactions .

- Key Parameters : Yield optimization requires inert atmospheres (N₂/Ar) to prevent oxidation of the nitro group and thiophene ring decomposition.

Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound?

- Methodology :

- ¹H/¹³C NMR : Distinguish regioisomers by comparing coupling constants (e.g., vinyl protons in the nitropropene group: J = 12–16 Hz for trans configuration). Chlorine and bromine substituents cause deshielding in adjacent carbons .

- IR : Confirm nitro group presence via asymmetric stretching (~1520 cm⁻¹) and C=C stretching (~1620 cm⁻¹) .

- Validation : Cross-reference with X-ray crystallography (e.g., C–Br bond length: ~1.89 Å) to confirm spatial arrangement .

Advanced Research Questions

Q. What strategies mitigate purification challenges caused by bromine’s reactivity and nitro group instability?

- Methodology :

- Chromatography : Use silica gel modified with 1–5% triethylamine to neutralize acidic by-products and prevent decomposition.

- Recrystallization : Polar aprotic solvents (DMF/EtOAc mixtures) enhance crystal formation while minimizing nitro group reduction .

- Data Contradiction : Discrepancies in melting points (e.g., 57–62°C) may arise from residual solvents; use TGA-DSC to verify purity .

Q. How does the electronic nature of the nitropropene group influence thiophene’s reactivity in cross-coupling reactions?

- Mechanistic Analysis : The electron-withdrawing nitro group activates the thiophene ring toward nucleophilic attack but deactivates it for electrophilic substitution. In Suzuki-Miyaura coupling, Pd(PPh₃)₄ selectively targets the bromine substituent over chlorine due to lower bond dissociation energy (C–Br: ~70 kcal/mol vs. C–Cl: ~85 kcal/mol) .

- Case Study : Substituting nitropropene with a methoxy group reduces regioselectivity in coupling reactions, as shown in analogous thiophene derivatives .

Q. How can computational modeling (DFT, MD) predict the compound’s interactions with biological targets?

- Methodology :

- DFT : Calculate frontier molecular orbitals (HOMO-LUMO gap) to predict sites for electrophilic/nucleophilic interactions. The nitro group’s LUMO (-1.8 eV) suggests reactivity with electron-rich enzyme residues .

- Molecular Dynamics : Simulate binding to cytochrome P450 enzymes, noting halogen bonding (Br···O) and π-π stacking (thiophene-aromatic residues) .

- Validation : Compare docking scores (e.g., Glide SP) with experimental IC₅₀ values from enzyme inhibition assays .

Q. How to address contradictions between in vitro and in vivo biological activity data for this compound?

- Analysis Framework :

- Solubility : Use logP calculations (predicted ~3.2) to optimize formulations (e.g., PEG-based nanoemulsions) for in vivo testing .

- Metabolism : LC-MS/MS identifies nitro group reduction metabolites (e.g., amine derivatives), which may alter activity .

- Case Study : In vitro anti-inflammatory activity (IC₅₀ = 10 µM) may diminish in vivo due to rapid hepatic clearance; modify the nitro group to a sulfonamide to enhance stability .

Q. What are the regioselective challenges in introducing additional substituents to the thiophene ring?

- Methodology :

- Directed Metallation : Use LDA to deprotonate the 4-position (less hindered by nitro/chloro groups), enabling carboxylation or alkylation .

- Protection/Deprotection : Temporarily mask the nitro group with Boc to prevent unwanted electrophilic substitution at the 5-position .

- Case Study : Attempted nitration at the 4-position yields <5% product due to steric hindrance from the nitropropene group; instead, employ Pd-mediated C–H activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.